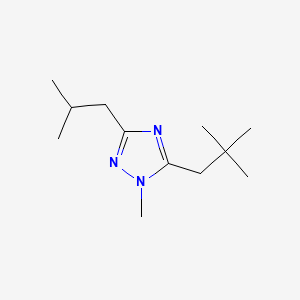

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole

Description

Properties

Molecular Formula |

C12H23N3 |

|---|---|

Molecular Weight |

209.33 g/mol |

IUPAC Name |

5-(2,2-dimethylpropyl)-1-methyl-3-(2-methylpropyl)-1,2,4-triazole |

InChI |

InChI=1S/C12H23N3/c1-9(2)7-10-13-11(15(6)14-10)8-12(3,4)5/h9H,7-8H2,1-6H3 |

InChI Key |

ZEEUYZRTODHOEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=N1)CC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with isobutyl bromide and neopentyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Dimethyl sulfoxide (DMSO), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Isobutyl-1-methyl-5-neopentyl-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the accumulation of specific substrates or the depletion of products, ultimately affecting various cellular processes .

Comparison with Similar Compounds

Substituent Effects :

- 4-Amino-3-ethyl-5-mercapto-1,2,4-triazole (): Contains a thiol (-SH) and amino (-NH₂) group, enabling coordination with metals (e.g., Sn, Si) to form antimicrobial complexes. The ethyl group provides moderate hydrophobicity.

- 5-Aryl-3-mercapto-1,2,4-triazole () : Aryl groups enhance π-π stacking interactions, while the thiol moiety contributes to redox activity and metal binding.

Key Observations :

- Antimicrobial Activity : Thiol-containing triazoles (e.g., ) exhibit potent antimicrobial and antifungal properties due to metal coordination and redox activity. The target compound’s lack of polar groups (e.g., -SH, -NH₂) may limit such activity unless metabolized to active forms.

- Energetic Performance : Bis-triazole derivatives () underperform compared to classical explosives like RDX, suggesting that bulky alkyl substituents (as in the target compound) may further reduce density and detonation velocity.

Stability and Characterization

- Stability in Solution : Hemiaminal triazole derivatives () decompose in DMSO, whereas the target compound’s alkyl groups may improve stability in organic solvents.

- Characterization Techniques : Like related compounds (), the target compound would require multimodal analysis (¹H/¹³C NMR, IR, X-ray crystallography) to confirm regiochemistry and purity.

Biological Activity

3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique structural features, including an isobutyl and a neopentyl group. These substituents may influence its biological activity and pharmacological potential. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and other fields.

Chemical Structure and Properties

The general formula for this compound indicates a complex structure that allows for various interactions with biological targets. The potential for electrophilic and nucleophilic substitutions makes it a versatile compound for further modifications aimed at enhancing its biological activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods that allow for the introduction of various functional groups. The exploration of its derivatives is crucial as modifications can lead to enhanced biological activities or altered pharmacokinetic properties.

Antitumor Activity

A study focusing on related triazole compounds demonstrated significant antitumor activity through mechanisms such as apoptosis and mitochondrial depolarization. These compounds were shown to be effective in inhibiting tubulin polymerization and inducing cell cycle arrest in cancer cell lines like HeLa and Jurkat . Although direct studies on this compound are lacking, its structural similarity to active triazoles suggests potential antitumor properties.

Antimicrobial Studies

Research has indicated that triazole derivatives exhibit substantial antimicrobial activity against both bacterial and fungal pathogens. In vitro studies have shown that certain synthesized triazoles possess higher inhibition rates compared to standard treatments . This suggests that this compound may also have promising antimicrobial effects warranting further investigation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-1,2,4-triazole | Contains chlorophenyl and nitrophenyl groups | Exhibits significant antitumor activity |

| 4-Amino-5-(4-isobutylphenyl)-1H-1,2,4-triazole | Features an amino group on the triazole ring | Known for its antibacterial properties |

| 3-(2-chlorophenyl)-5-(pentadecyl)-1H-1,2,4-triazole | Long alkyl chain enhances lipophilicity | Investigated for use in agrochemicals |

This table highlights how variations in substituents can influence the biological activity of triazoles. The unique combination of isobutyl and neopentyl groups in this compound may confer distinct properties not found in other triazoles.

Q & A

Basic: What are the primary synthetic routes for 3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole, and what factors influence yield optimization?

Methodological Answer:

Synthesis typically involves cyclocondensation of thiosemicarbazides or via microwave-assisted protocols (e.g., microwave irradiation reduces reaction time and improves regioselectivity ). Yield optimization depends on:

- Reagent stoichiometry : Excess alkylating agents (e.g., neopentyl bromide) enhance substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement in triazole ring formation.

- Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may increase side-product formation .

Purification via column chromatography or recrystallization is critical to isolate the target compound from by-products like disubstituted analogs .

Advanced: How can computational methods like DFT resolve electronic property contradictions in substituted 1,2,4-triazoles?

Methodological Answer:

Density Functional Theory (DFT) calculations address discrepancies in experimental data (e.g., unexpected dipole moments or redox potentials) by:

- Modeling substituent effects : Neopentyl and isobutyl groups introduce steric and electronic perturbations, altering HOMO-LUMO gaps and charge distribution .

- Validating spectroscopic data : Simulated IR/NMR spectra from DFT can reconcile peak assignments (e.g., distinguishing C-3 vs. C-5 substitution patterns) .

- Guiding synthetic design : Predicting regioselectivity in alkylation reactions reduces trial-and-error experimentation .

Theoretical frameworks must align with experimental conditions to ensure reliability .

Basic: What spectroscopic techniques are most effective for characterizing steric effects in this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substituent-induced anisotropic shielding (e.g., neopentyl’s tert-butyl group causes upfield shifts in adjacent protons) .

- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms spatial arrangement of bulky substituents .

- Mass spectrometry (HRMS) : Distinguishes isotopic patterns to verify molecular formula amid complex fragmentation .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Variability in assay conditions : Standardize protocols (e.g., pH, solvent) to minimize false positives/negatives .

- Structural analogs : Compare activity of 3-Isobutyl-1-methyl-5-neopentyl derivatives with simpler triazoles (e.g., 4-phenyl analogs) to isolate substituent-specific effects .

- Docking studies : Use molecular docking to validate interactions with biological targets (e.g., enzymes or receptors) and explain potency variations .

Link findings to theoretical models of steric hindrance or lipophilicity .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

- Thermal stability : Decomposition above 200°C necessitates low-temperature storage and inert atmospheres for long-term preservation .

- Photostability : UV-sensitive substituents (e.g., triazole rings) require amber glassware or light-blocking containers .

- Hydrolytic sensitivity : Avoid aqueous solvents unless stabilized by hydrophobic groups (e.g., neopentyl) .

Advanced: How to design a factorial experiment to optimize catalytic hydrogenation of this triazole derivative?

Methodological Answer:

Use a 2 factorial design to evaluate variables:

- Factors : Catalyst loading (Pd/C vs. Raney Ni), hydrogen pressure (1–5 atm), solvent (EtOH vs. THF).

- Responses : Conversion rate, selectivity for reduced products.

- Interaction analysis : Identify synergistic effects (e.g., high pressure + polar solvents enhance Pd/C efficiency) .

Statistical tools (ANOVA) validate significance of factors and minimize experimental runs .

Advanced: What strategies mitigate steric hindrance during functionalization of the triazole core?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., N-1 methyl group) to direct electrophiles to less hindered positions .

- Microwave-assisted synthesis : Enhances kinetic control, favoring less sterically demanding pathways .

- Low-temperature lithiation : Enables selective deprotonation and subsequent alkylation at C-5 over C-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.